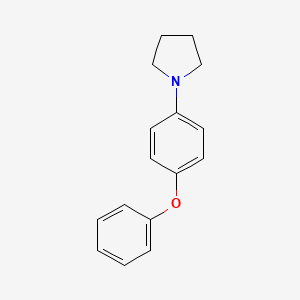

1-(4-Phenoxyphenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Architectures in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone of modern organic and medicinal chemistry. ontosight.ainih.gov This scaffold is prevalent in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, which exhibit significant biological activities. wikipedia.orgmdpi.com Its presence is also notable in numerous FDA-approved pharmaceuticals, including drugs for neurological disorders and viral infections, underscoring its therapeutic relevance. mdpi.comresearchgate.net

The utility of the pyrrolidine framework in advanced synthesis stems from several key features. Its non-planar, sp³-hybridized nature provides a three-dimensional geometry that is highly advantageous for exploring chemical space in drug design. nih.gov The stereogenic carbon atoms inherent to the pyrrolidine ring allow for the creation of diverse stereoisomers, where the spatial orientation of substituents can dramatically alter biological activity and target-binding affinity. nih.gov Furthermore, pyrrolidine and its derivatives, such as prolinol, serve as critical starting materials and chiral controllers in asymmetric synthesis, enabling the construction of complex, enantiopure molecules. mdpi.comresearchgate.net The ring's chemical properties as a secondary amine also make it a versatile building block for a wide range of chemical transformations. wikipedia.org

Role of Phenoxyphenyl Moieties in Contemporary Chemical Design

The phenoxyphenyl moiety is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can bind to multiple biological targets with high affinity. nih.govmdpi.com This structural unit is a key pharmacophoric component in many modern drugs, including antiviral agents, kinase inhibitors, and treatments for prostate conditions. nih.govmdpi.com

The importance of the phenoxyphenyl group in chemical design is multifaceted. The ether linkage provides a degree of conformational flexibility, while the two aromatic rings offer opportunities for crucial π–π stacking interactions with biological targets like enzymes and receptors. nih.gov The oxygen atom can act as a hydrogen bond acceptor, further enhancing binding affinity. nih.gov Incorporating a phenoxyphenyl group can also significantly modify a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Researchers have successfully leveraged this moiety to develop compounds with a wide spectrum of potential applications, including anticancer, anti-inflammatory, antimicrobial, and neurological activities. mdpi.comnih.gov

Establishing the Academic Research Focus on 1-(4-Phenoxyphenyl)pyrrolidine

While the individual pyrrolidine and phenoxyphenyl motifs are well-established in chemical research, the academic focus on the specific parent compound, this compound, is less direct. The existing body of research predominantly investigates more complex derivatives where the this compound core is further functionalized, most commonly on the pyrrolidine ring. This suggests that the parent structure serves primarily as a foundational scaffold for building more elaborate molecules with tailored properties.

The research literature highlights a variety of these derivatives, particularly those incorporating dione, carboxamide, and other complex heterocyclic systems. For instance, significant attention has been given to This compound-2,5-dione (B5543264) and its substituted analogues. vulcanchem.comevitachem.comontosight.aiontosight.aichemspider.com These compounds are being explored for a range of potential biological activities. Similarly, derivatives like 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide are noted for their unique structures and potential as intermediates in the synthesis of other complex organic molecules. smolecule.com

The table below showcases a selection of these researched derivatives, illustrating the academic trend of using the this compound skeleton as a starting point for more complex designs.

| Compound Name | Molecular Formula | Key Structural Features | Reference |

| This compound-2,3-dione | C₁₆H₁₃NO₃ | Pyrrolidine-2,3-dione ring system | nih.gov |

| 3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | C₂₆H₂₄FN₃O₃ | Pyrrolidine-2,5-dione with piperazine (B1678402) substituent | chemspider.com |

| 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | C₂₇H₂₂N₄O₃S | Pyrrolidine-2,5-dione with triazole and sulfanyl (B85325) groups | ontosight.ai |

| 1-Cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide | C₂₃H₂₆N₂O₃ | Pyrrolidinone ring with cyclohexyl and carboxamide groups | smolecule.com |

| 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid | C₁₇H₁₅NO₄ | Pyrrolidinone ring with a carboxylic acid group | |

| (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone | C₂₈H₃₂N₈O₂ | Complex pyrazolopyrimidine system attached via a piperidine (B6355638) linker | researchgate.net |

Overview of Current Research Trajectories and Identified Knowledge Gaps

Current research trajectories involving the this compound framework are primarily directed toward the synthesis and biological evaluation of its complex derivatives for therapeutic applications. A prominent area of investigation is oncology. For example, compounds incorporating this scaffold have been designed as potent kinase inhibitors for acute myeloid leukemia (AML). researchgate.net Other substituted pyrrolidines have demonstrated antiproliferative effects and the ability to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting this structural class could be a promising candidate for future anticancer therapies. nih.gov The exploration of these derivatives also extends to potential anti-inflammatory and neuroactive agents. ontosight.aismolecule.com

The most significant knowledge gap identified in the current research landscape is the characterization of the parent compound, this compound, itself. The scientific literature appears to leapfrog this fundamental structure in favor of its more decorated analogues. Consequently, there is a lack of publicly available data on the specific synthesis, chemical properties, and potential biological activities of the unsubstituted this compound. This gap suggests that its primary role to date has been as a conceptual or actual intermediate in the construction of more complex molecules. Future research could productively address this gap by synthesizing and characterizing this foundational compound, which may reveal unique properties or serve as a more efficient starting point for the development of novel derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-(4-phenoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C16H17NO/c1-2-6-15(7-3-1)18-16-10-8-14(9-11-16)17-12-4-5-13-17/h1-3,6-11H,4-5,12-13H2 |

InChI Key |

VQLFZBMWNNFMSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Phenoxyphenyl Pyrrolidine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available precursor structures. wikipedia.orgamazonaws.com For 1-(4-Phenoxyphenyl)pyrrolidine, several disconnections can be proposed to devise potential synthetic routes.

The primary disconnections for the target molecule involve the carbon-nitrogen (C-N) bonds of the pyrrolidine (B122466) ring and the carbon-oxygen (C-O) bond of the diaryl ether.

C(aryl)-N Bond Disconnection: This approach disconnects the bond between the phenoxyphenyl group and the pyrrolidine nitrogen. This leads to two key synthons: a 4-phenoxyphenyl anion (or its synthetic equivalent, 4-phenoxyaniline) and a pyrrolidinium cation (or a pyrrolidine ring with a leaving group).

C(alkyl)-N Bond Disconnection: This strategy involves breaking the two C-N bonds within the pyrrolidine ring, suggesting a cyclization approach. This leads to 4-phenoxyaniline and a 1,4-dielectrophilic butane derivative (e.g., 1,4-dibromobutane).

C-O Ether Bond Disconnection: This disconnection targets the diaryl ether linkage, leading to a 1-(4-hydroxyphenyl)pyrrolidine precursor and a phenyl electrophile (e.g., a halobenzene).

These disconnections form the basis for identifying the necessary building blocks and comparing different synthetic strategies.

| Precursor Name | Chemical Structure | Role in Synthesis |

| 4-Phenoxyaniline | C₆H₅OC₆H₄NH₂ | Provides the entire arylamine fragment for subsequent N-alkylation or cyclization. |

| Pyrrolidine | C₄H₉N | Serves as the pre-formed heterocyclic ring for aryl amination reactions. |

| 1,4-Dihalobutane | X(CH₂)₄X (X=Cl, Br) | Acts as a four-carbon dielectrophile to construct the pyrrolidine ring with an amine. |

| 2,5-Dimethoxytetrahydrofuran (B146720) | C₆H₁₂O₃ | A stable precursor that generates the necessary 1,4-dicarbonyl equivalent for the Paal-Knorr pyrrole (B145914) synthesis, which can be reduced to a pyrrolidine. |

| 4-Aminophenol | HOC₆H₄NH₂ | A building block for constructing the 1-(4-hydroxyphenyl)pyrrolidine intermediate. |

| Phenol (B47542) | C₆H₅OH | A precursor for forming the diaryl ether linkage via nucleophilic aromatic substitution. |

The assembly of a multi-component molecule like this compound can be approached through either a linear or a convergent synthesis. wikipedia.org

Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential fashion. An example route would be:

Synthesis of 4-phenoxyaniline from simpler precursors (e.g., phenol and a nitro-halo-benzene followed by reduction).

Reaction of 4-phenoxyaniline with a 1,4-dihalobutane to form the pyrrolidine ring.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the molecule independently and then combining them in the final stages. wikipedia.org For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of 1-(4-bromophenyl)pyrrolidine.

Fragment B Synthesis: Preparation of phenol.

Final Coupling: Combining Fragment A and Fragment B via a transition-metal-catalyzed etherification (e.g., Buchwald-Hartwig or Ullmann condensation).

Pyrrolidine Ring Formation Strategies

The construction of the pyrrolidine ring is a critical aspect of synthesizing the target molecule and its analogues. While classical methods like the reaction of a primary amine with a 1,4-dihalobutane are common, more advanced strategies offer greater control and versatility. mdpi.com The formation of the pyrrolidine skeleton can be achieved through the cyclization of acyclic compounds. mdpi.com

Modern organic synthesis provides a host of powerful cyclization reactions for constructing five-membered nitrogen heterocycles. These methods often provide access to highly substituted and stereochemically complex pyrrolidines.

Intramolecular cycloaddition reactions are powerful tools for building cyclic systems. For pyrrolidine synthesis, the 1,3-dipolar cycloaddition of azomethine ylides is a particularly prominent and synthetically powerful method. nih.govnih.gov This approach allows for the direct construction of the five-membered ring, often with control over multiple stereocenters. nih.govosaka-u.ac.jp

An azomethine ylide, which is a nitrogen-based 1,3-dipole, can be generated in situ from various precursors. A common method involves the condensation of an α-amino acid with an aldehyde. For the synthesis of an analogue of the target molecule, one could envision a reaction between 4-phenoxybenzaldehyde and an amino acid. The resulting azomethine ylide can then undergo an intramolecular [3+2] cycloaddition with a tethered alkene dipolarophile to construct a complex pyrrolidine-containing polycyclic system. mdpi.com

Recent advancements include the iridium-catalyzed reductive generation of azomethine ylides from amides. nih.govacs.org This mild method allows for the formation of a wide range of ylides that can subsequently react in inter- or intramolecular dipolar cycloadditions to afford structurally complex pyrrolidines. nih.govacs.org Another advanced strategy is the photo-promoted ring contraction of pyridines with silylborane, which proceeds through a vinylazomethine ylide intermediate to form a pyrrolidine derivative. osaka-u.ac.jpnih.gov

| Cycloaddition Strategy | Precursors | Key Features |

| Classical Azomethine Ylide | Aldehyde (e.g., 4-phenoxybenzaldehyde), α-Amino Acid | Well-established, versatile for creating substituted pyrrolidines. |

| Iridium-Catalyzed Reductive Generation | Tertiary Amide/Lactam, Alkene | Mild conditions, broad substrate scope, high regio- and diastereoselectivity. nih.govacs.org |

| Intramolecular Silyl Nitronate Cycloaddition | Unsaturated Nitro Compound | Provides access to functionalized pyrrolidines with high stereoselectivity. acs.org |

| Pyridine Ring Contraction | Pyridine, Silylborane | Utilizes abundant starting materials, proceeds via photochemical promotion. nih.gov |

For the synthesis of chiral analogues of this compound, asymmetric cyclization methods are essential. These protocols utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming reaction.

One notable strategy is the asymmetric intramolecular aza-Michael cyclization. nih.gov In a methodology described as an "asymmetric 'clip-cycle' synthesis," a bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. nih.govwhiterose.ac.uk The resulting activated substrate then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring with high enantioselectivity. nih.govwhiterose.ac.uk This method is effective for creating 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. nih.gov

Another powerful technique is the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base like (−)-sparteine complexed with s-butyllithium. nih.gov The resulting configurationally stable lithiated species can react with various electrophiles to yield enantioenriched substituted pyrrolidines. nih.gov While not a cyclization itself, this method allows for the asymmetric functionalization of a pre-formed pyrrolidine ring, which is a key strategy for accessing chiral analogues.

Cyclization Reactions for Pyrrolidine Ring Construction

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecular architectures in a single step. For the synthesis of polysubstituted pyrrolidines, MCRs involving the cycloaddition of azomethine ylides with various dipolarophiles are particularly prominent. These reactions allow for the rapid assembly of the pyrrolidine core with a high degree of stereocontrol.

One notable MCR approach that can be adapted for the synthesis of this compound analogues involves the reaction of an amino acid, an aldehyde, and a dipolarophile. In a potential pathway, the reaction of sarcosine (N-methylglycine), 4-phenoxybenzaldehyde, and an electron-deficient alkene could generate a substituted pyrrolidine ring. The N-methyl group could potentially be cleaved and replaced by a direct arylation, or a primary amino acid could be used directly with a 4-phenoxyphenyl-containing reactant.

While direct synthesis of this compound via a three-component reaction of 4-phenoxyaniline, an aldehyde, and a dienophile is conceivable, the literature more commonly describes the synthesis of highly substituted pyrrolidines. For instance, three-component reactions of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylates or sodium diethyl oxalacetate yield polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones beilstein-journals.org. These intermediates can be further functionalized to introduce desired substituents.

A powerful MCR for constructing highly substituted pyrrolidines is the TiCl4-catalyzed reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent. This method can create up to three stereogenic centers in a single operation with high diastereoselectivity nih.gov. Although not a direct route to this compound, this illustrates the potential of MCRs to generate complex pyrrolidine analogues.

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis This table is a representative summary of MCR strategies that could be adapted for the synthesis of this compound analogues.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Amino Acid (e.g., Sarcosine) | Aldehyde | Dipolarophile | Heat | Polysubstituted Pyrrolidine |

| Aromatic Aldehyde | Aniline | Ethyl 2,4-dioxovalerate | Acetic Acid | 4-Acetyl-3-hydroxy-3-pyrroline-2-one |

| Phenyldihydrofuran | N-Tosyl Imino Ester | Silane Reagent | TiCl4 | Highly Substituted Pyrrolidine |

Transformation of Pre-formed Pyrrolidine Scaffolds

An alternative and widely employed strategy for the synthesis of this compound involves the modification of a pre-existing pyrrolidine ring. This approach offers the advantage of utilizing readily available and often chiral pyrrolidine starting materials.

The functionalization of N-protected pyrrolidines is a cornerstone of this synthetic approach. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, allows for selective reactions at other positions of the pyrrolidine ring. A key transformation is the α-arylation of N-Boc-pyrrolidine.

A highly efficient method for this transformation involves the enantioselective deprotonation of N-Boc-pyrrolidine using s-butyllithium and a chiral ligand like (-)-sparteine (B7772259). The resulting organolithium species undergoes transmetalation with zinc chloride to form a more stable organozinc reagent. This intermediate can then be coupled with an aryl bromide in a palladium-catalyzed Negishi coupling reaction to yield the 2-aryl-N-Boc-pyrrolidine with high enantiomeric excess researchgate.netorganic-chemistry.orgnih.gov. This methodology is robust and tolerates a wide range of functional groups on the aryl halide organic-chemistry.org.

Following the successful α-arylation, the Boc protecting group can be readily removed under acidic conditions to provide the free secondary amine, which can then be subjected to N-arylation to introduce the 4-phenoxyphenyl moiety.

The stereoselective synthesis of substituted pyrrolidines is of paramount importance in drug discovery. Several methods have been developed to modify existing pyrrolidine rings with high stereocontrol.

One powerful strategy involves the catalytic hydrogenation of highly substituted pyrrole systems. This approach can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a substituent directs the stereochemistry of the subsequent pyrrole ring reduction.

For the synthesis of chiral cis-2,5-disubstituted pyrrolidines, organocatalytic methods have proven to be highly effective. These catalysts can be used in enantioselective Michael additions of nitromethane to α,β-unsaturated aldehydes, yielding products with excellent enantioselectivity rsc.org. While not a direct modification of a pre-formed ring in the traditional sense, these methods highlight the ability to construct stereochemically defined pyrrolidines from acyclic precursors, which can then be further functionalized.

Introduction of the 4-Phenoxyphenyl Moiety

The final key step in the synthesis of this compound is the introduction of the 4-phenoxyphenyl group onto the pyrrolidine nitrogen. Cross-coupling methodologies are the most effective and widely used methods for this transformation.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing mild and efficient routes to N-aryl amines.

While decarboxylative arylation has emerged as a powerful tool for C-C bond formation, its application in direct N-arylation is less common. More established and directly applicable methods for the N-arylation of pyrrolidine with a 4-phenoxyphenyl group are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. For the synthesis of this compound, this would involve the reaction of pyrrolidine with 4-bromophenyl phenyl ether or a related halide in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, X-Phos), and a base (e.g., sodium tert-butoxide) wikipedia.orgacsgcipr.orgbeilstein-journals.orgscispace.comresearchgate.net. The choice of ligand is crucial for the efficiency and scope of the reaction.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often utilize soluble copper catalysts with ligands, allowing for milder conditions wikipedia.orgorganic-chemistry.orgacs.org. This reaction would involve coupling pyrrolidine with 4-bromophenyl phenyl ether in the presence of a copper catalyst and a base.

A tandem N-arylation/carboamination reaction has also been developed for the synthesis of N-aryl-2-benzyl pyrrolidines from γ-amino alkenes and two different aryl bromides in a one-pot, palladium-catalyzed process nih.gov. This demonstrates the potential for creating complex N-aryl pyrrolidine derivatives through sequential cross-coupling reactions.

Table 2: Key Cross-Coupling Reactions for N-Arylation of Pyrrolidine

| Reaction Name | Catalyst System | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Pyrrolidine, 4-Bromophenyl phenyl ether | Mild conditions, broad substrate scope, high functional group tolerance |

| Ullmann Condensation | Copper / Ligand (optional) | Pyrrolidine, 4-Bromophenyl phenyl ether | Can be performed with less expensive copper catalysts |

Cross-Coupling Methodologies

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, primarily utilized for creating carbon-carbon bonds. However, its application can be conceptualized for the synthesis of the this compound backbone, for instance, by coupling a boronic acid derivative of one aromatic ring with a halide of the other. The reaction involves a palladium catalyst in the presence of a base.

The catalytic cycle proceeds through three fundamental steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new aryl-aryl bond and regenerating the Pd(0) catalyst.

For the synthesis of a diaryl ether scaffold like that in this compound, a variation of the Suzuki-Miyaura reaction for C-O bond formation can be employed, although it is less common than its C-C coupling counterpart. More typically, the phenoxyphenyl moiety is pre-formed, and then the pyrrolidine ring is attached via other methods. Alternatively, a Suzuki reaction could couple 4-(pyrrolidin-1-yl)phenylboronic acid with a suitable phenoxy-bearing aryl halide.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic Aromatic Substitution (SNAr) is a powerful, often metal-free, method for forming aryl-heteroatom bonds, including the C-O and C-N bonds present in this compound. The reaction requires an aryl halide or sulfonate that is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group.

The mechanism involves two main steps:

Addition: A nucleophile (such as a phenoxide or pyrrolidine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product.

To form the diaryl ether bond of this compound, a phenoxide can displace a halide from an activated aryl halide. Similarly, to form the C-N bond, pyrrolidine can act as the nucleophile, displacing a leaving group from a pre-formed 4-phenoxy-substituted aryl halide. The efficiency of SNAr reactions is highly dependent on the electrophilicity of the aryl halide and the nucleophilicity of the attacking species.

Ancillary Coupling Techniques

Beyond the Suzuki-Miyaura and SNAr reactions, other transition-metal-catalyzed cross-coupling reactions are instrumental in synthesizing molecules like this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most versatile methods for forming C-N bonds. wikipedia.orgacsgcipr.org It is particularly well-suited for coupling an aryl halide (e.g., 4-bromophenoxybenzene) with an amine (pyrrolidine). The reaction typically employs a palladium precursor, a phosphine ligand, and a base. wikipedia.org The choice of ligand is critical and has evolved through several "generations" to accommodate a wide range of substrates under milder conditions. wikipedia.org

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, is used for forming C-O (ether) and C-N (amine) bonds. wikipedia.org The traditional reaction requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use catalytic amounts of copper with various ligands (such as diamines or phenanthrolines), allowing the reaction to proceed under milder conditions. wikipedia.org This method can be used to either form the diaryl ether linkage or to couple pyrrolidine to the phenoxyphenyl scaffold.

Reaction Optimization and Process Development

The successful synthesis of this compound relies on careful optimization of several reaction parameters to maximize yield and minimize side products.

Catalyst Screening and Ligand Design

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the selection of the catalyst and ligand system is paramount. The ligand stabilizes the palladium center and modulates its reactivity.

Catalyst Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(II) precatalysts.

Ligand Choice: The choice of phosphine ligand dramatically impacts reaction efficiency. Early generations used ligands like P(o-tolyl)₃. Modern systems employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocenyl phosphines (e.g., Josiphos), which promote efficient oxidative addition and reductive elimination, even with less reactive aryl chlorides. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.

Below is a representative data table illustrating the effect of different ligands on the yield of a Buchwald-Hartwig amination reaction, based on typical findings in the literature for analogous systems.

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | 75 |

| 2 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 82 |

| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 95 |

| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 93 |

| 5 | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | t-BuOH | 98 |

Solvent Effects and Reaction Medium Engineering

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dioxane are commonly used. They are effective at dissolving the reactants and inorganic bases. wikipedia.org

Apolar Solvents: Toluene and Xylenes are frequently employed, particularly in Buchwald-Hartwig aminations.

Alcohols: Solvents like tert-Butanol can serve both as the reaction medium and, in some cases, participate in the catalytic cycle.

The choice of solvent can significantly alter reaction outcomes, as shown in the table below, which summarizes typical solvent effects on a palladium-catalyzed C-N coupling reaction.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | NaOt-Bu | 100 | 92 |

| 2 | Dioxane | NaOt-Bu | 100 | 88 |

| 3 | THF | NaOt-Bu | 65 | 65 |

| 4 | DMF | K₂CO₃ | 110 | 78 |

| 5 | t-BuOH | K₃PO₄ | 100 | 96 |

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

Temperature is a critical parameter for controlling reaction rates and selectivity.

Reaction Kinetics: Most cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, require elevated temperatures (typically 80-120 °C) to overcome activation energy barriers, particularly for less reactive substrates like aryl chlorides. wikipedia.org Microwave irradiation has been successfully used to shorten reaction times significantly. acsgcipr.org

Selectivity: Temperature can influence the selectivity of a reaction. At higher temperatures, side reactions such as ligand degradation or the formation of undesired byproducts (e.g., hydrodehalogenation) may become more prevalent. Therefore, finding the optimal temperature that provides a reasonable reaction rate while maintaining high selectivity is crucial for process development. The influence of pressure is less commonly a primary optimization parameter for these solution-phase reactions unless volatile reagents or solvents are used at temperatures above their boiling points, necessitating a sealed-vessel setup.

The following table demonstrates how temperature can affect the yield and reaction time for a typical cross-coupling process.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 (Room Temp) | 24 | 15 |

| 2 | 60 | 12 | 68 |

| 3 | 80 | 4 | 85 |

| 4 | 110 | 2 | 97 |

| 5 | 140 | 2 | 91 (decomposition observed) |

Application of Flow Chemistry Techniques in Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing for the synthesis of pyrrolidine derivatives. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous intermediates, and the potential for straightforward automation and scalability. acs.orgrsc.org

While a specific flow synthesis protocol for this compound is not extensively detailed in the literature, the principles have been successfully applied to the synthesis of analogous trisubstituted and α-chiral pyrrolidines. acs.orgresearchgate.net These integrated approaches often combine the benefits of microreactor technologies with classical parallel synthesis techniques to efficiently generate libraries of pharmaceutically relevant structures. acs.org

A general approach to synthesizing N-aryl pyrrolidines in a continuous flow setup would typically involve pumping streams of the starting materials—such as an appropriate aniline (e.g., 4-phenoxyaniline) and a suitable C4-dielectrophile (e.g., 1,4-dichlorobutane or 2,5-dimethoxytetrahydrofuran)—through a heated and pressurized reactor coil. A catalyst, if required, can be introduced in a third stream or immobilized within a packed-bed reactor. The reaction mixture exiting the reactor can then be subjected to in-line purification, such as an aqueous wash, to remove byproducts and unreacted reagents, yielding a clean product stream. nih.gov This method avoids the accumulation of hazardous intermediates and allows for rapid optimization and production. nih.gov

For instance, a highly diastereoselective, two-step continuous flow protocol has been successfully developed for α-chiral pyrrolidine derivatives, achieving yields between 40–87%. researchgate.net Such methodologies demonstrate the potential for applying flow chemistry to produce complex pyrrolidine structures with high efficiency and stereocontrol.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrrolidine Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Often requires significant redevelopment for scale-up. | More easily scalable by extending operational time or using larger reactors. |

| Safety | Accumulation of reactive intermediates can be hazardous. | Small reactor volumes minimize risk; hazardous reagents can be generated and used in situ. nih.gov |

| Control | Less precise control over temperature and mixing. | Superior control over reaction parameters, leading to higher reproducibility and yields. |

| Efficiency | Can be time-consuming with manual workup between steps. | Allows for telescoping of reaction steps and in-line purification, reducing overall time. nih.gov |

| Optimization | Requires multiple discrete experiments, which is resource-intensive. | Rapid optimization is possible through automated sequential experiments. |

Total Synthesis and Gram-Scale Production Considerations

The total synthesis of this compound can be approached through several established methods for constructing the N-aryl pyrrolidine core. One of the most direct and efficient strategies is the reductive amination of a 1,4-dicarbonyl compound with an aniline. nih.gov

A practical and scalable synthesis for N-aryl-substituted pyrrolidines involves the iridium-catalyzed reductive amination of 1,4-diketones with anilines using formic acid as a hydrogen donor. nih.gov For the synthesis of this compound, this would involve the reaction of succinaldehyde (a 1,4-dicarbonyl) with 4-phenoxyaniline. This method has proven to be robust, tolerating a wide variety of functional groups on the aniline, and has been successfully demonstrated on a gram scale. nih.gov In a representative example, 10.0 mmol of a starting diketone was converted to the corresponding N-aryl pyrrolidine, yielding 1.61 g of product (92% yield), showcasing the method's scalability. nih.gov

Another common approach is the reaction of an arylamine with 2,5-dimethoxytetrahydrofuran in an acidic medium with a reducing agent like sodium borohydride. organic-chemistry.org This one-pot procedure provides a fast and efficient route to N-aryl pyrrolidines. Alternatively, the cyclocondensation of primary amines with alkyl dihalides, such as 1,4-dichlorobutane, under microwave irradiation offers a rapid synthesis method. organic-chemistry.org

When considering gram-scale production, several factors are critical:

Cost and Availability of Starting Materials: The chosen synthetic route should utilize readily available and inexpensive starting materials. For this compound, 4-phenoxyaniline and a suitable four-carbon electrophile (e.g., 1,4-dihalobutane or succinaldehyde derivatives) are key precursors.

Reaction Conditions: Conditions should be optimized to be energy-efficient and safe for large-scale operations. This includes using milder temperatures and pressures where possible and minimizing the use of hazardous reagents.

Purification: The purification of the final product must be efficient and scalable. Crystallization is often preferred over chromatographic methods for large quantities as it is typically less expensive and easier to implement on a large scale.

Table 2: Key Synthetic Strategies for N-Aryl Pyrrolidines

| Synthetic Method | Key Reagents | Advantages | Reference |

| Reductive Amination of Diketones | 1,4-Diketone, Aniline, Iridium Catalyst, Formic Acid | High yields, proven gram-scale applicability, good functional group tolerance. | nih.gov |

| Reductive Condensation | Aniline, 2,5-Dimethoxytetrahydrofuran, NaBH₄ | Fast, one-pot procedure, good yields. | organic-chemistry.org |

| Cyclization with Dihalides | Aniline, 1,4-Dihalobutane | Utilizes common starting materials, can be accelerated with microwave irradiation. | organic-chemistry.org |

| Palladium-Catalyzed Carboamination | γ-(N-Arylamino)alkene, Vinyl Bromide, Palladium Catalyst | Stereoselective, forms multiple bonds in one operation. | nih.gov |

These methodologies provide a robust toolkit for the synthesis of this compound and its analogues, with clear pathways for scaling production from laboratory research to gram-scale quantities.

Chemical Reactivity and Mechanistic Investigations of 1 4 Phenoxyphenyl Pyrrolidine

Reactivity Profiling of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the saturated pyrrolidine ring is a key center of reactivity. As a cyclic secondary amine, its chemical properties are well-defined, featuring a lone pair of electrons that imparts nucleophilic and basic character. wikipedia.orgchemicalbook.com

The pyrrolidine nitrogen atom possesses a readily available lone pair of electrons, making it a potent nucleophile. chemicalbook.com This nucleophilicity drives its participation in a variety of substitution reactions, most notably alkylation and acylation.

Alkylation: The nitrogen can react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. chemicalbook.com The reaction proceeds via a standard SN2 mechanism where the nitrogen attacks the electrophilic carbon of the alkylating agent. The formation of an azetidinium ion as a reactive intermediate has been observed in the alkylation of phenols using related N-(chloroalkyl)pyrrolidine derivatives. figshare.com

Acylation: Reaction with acyl halides or anhydrides readily forms N-acylpyrrolidine derivatives. chemicalbook.com This amidation reaction is a common strategy for synthesizing more complex structures. rsc.org For instance, the general procedure for amidation involves reacting a suitable carboxylic acid with pyrrolidine in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a base such as triethylamine (B128534) (Et₃N). rsc.org

These fundamental reactions are crucial for the synthetic modification of the pyrrolidine core.

| Reaction Type | Reagent Class | Product Type |

| N-Alkylation | Alkyl Halides (e.g., CH₃I, CH₃CH₂Br) | N-Alkyl-N-(4-phenoxyphenyl)pyrrolidinium Halide |

| N-Acylation | Acyl Halides (e.g., CH₃COCl) | N-Acyl-1-(4-phenoxyphenyl)pyrrolidine |

| N-Acylation | Carboxylic Anhydrides (e.g., (CH₃CO)₂O) | N-Acyl-1-(4-phenoxyphenyl)pyrrolidine |

| Amidation | Carboxylic Acids + Coupling Agent (e.g., R-COOH + EDCI) | N-Acyl-1-(4-phenoxyphenyl)pyrrolidine |

The nucleophilic nature of the pyrrolidine nitrogen allows for the straightforward synthesis of a diverse array of N-substituted derivatives. These modifications are often pursued to alter the molecule's physical, chemical, or biological properties. Research on related structures demonstrates the versatility of this position. For example, studies have detailed the synthesis of hydrazinyl pyrrolidinedione derivatives starting from a 1-(4-phenoxyphenyl)pyrrolidine core, highlighting the ability to introduce complex hydrazine-based substituents. globethesis.com

The synthesis of various pyrrolidine derivatives through amidation with different carboxylic acids has been extensively documented, yielding a wide range of products with varying functionalities. rsc.org Similarly, reactions with isocyanates or isothiocyanates can produce corresponding urea (B33335) or thiourea (B124793) derivatives. chemicalbook.com

| Derivative Class | Synthetic Precursor | General Structure of Derivative |

| N-Alkyl Derivatives | Alkyl Halides | R-N⁺(C₄H₈)(C₆H₄OPh) |

| N-Acyl Derivatives | Acyl Chlorides, Carboxylic Acids | R-C(=O)-N(C₄H₈)(C₆H₄OPh) |

| N-Sulfonyl Derivatives | Sulfonyl Chlorides | R-SO₂-N(C₄H₈)(C₆H₄OPh) |

| N-Carbamoyl Derivatives | Isocyanates | R-NH-C(=O)-N(C₄H₈)(C₆H₄OPh) |

Reactivity of the Phenoxyphenyl Aromatic System

The phenoxyphenyl moiety consists of two aromatic rings linked by an ether oxygen. This system is electron-rich and susceptible to electrophilic attack, as well as modern C-H functionalization reactions.

The phenoxyphenyl group is activated towards electrophilic aromatic substitution (EAS). uci.edu Two activating groups influence the regioselectivity of these reactions: the pyrrolidine nitrogen and the ether oxygen.

Pyrrolidine Ring (N-Aryl Amine): The nitrogen atom donates its lone pair into the attached phenyl ring, acting as a strong activating group and an ortho, para-director. Since the para position is occupied by the phenoxy group, substitution is strongly directed to the two ortho positions. uci.edu

Ether Linkage (-OPh): The ether oxygen also donates electron density into both rings, acting as an activating, ortho, para-director. uci.edu

Consequently, electrophiles will preferentially add to the positions ortho to the nitrogen atom on the first ring and the positions ortho and para to the ether linkage on the second ring. Research on the closely related 2-(4-phenoxyphenyl)pyrrolidine (B7853432) confirms that the aromatic rings are susceptible to electrophilic substitution to introduce various substituents. evitachem.com

| Reaction | Reagent | Expected Substitution Positions |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | ortho to Nitrogen, ortho/para to Ether |

| Nitration | HNO₃, H₂SO₄ | ortho to Nitrogen, ortho/para to Ether |

| Sulfonation | Fuming H₂SO₄ | ortho to Nitrogen, ortho/para to Ether |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho to Nitrogen, ortho/para to Ether |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho to Nitrogen, ortho/para to Ether |

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) guides deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. wikipedia.orgnumberanalytics.com In this compound, both the tertiary amine nitrogen and the ether oxygen can function as DMGs by coordinating with the lithium cation. wikipedia.orguwindsor.cabaranlab.org

This coordination brings the organolithium base into proximity with the ortho C-H bonds, facilitating their abstraction to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a wide range of electrophiles to install a new substituent with high regioselectivity. There is likely competition between the two directing groups, with lithiation potentially occurring ortho to the nitrogen or ortho to the ether oxygen. The relative directing strength can be influenced by reaction conditions. uwindsor.ca

Beyond classical electrophilic substitution and DoM, the aromatic C-H bonds of this compound are amenable to modification via modern transition-metal-catalyzed C-H functionalization reactions. umich.edumt.com These methods offer alternative and often more direct routes to introduce new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. mt.com

The inherent directing group ability of the amine and ether functionalities can be harnessed in reactions catalyzed by metals such as palladium, rhodium, or iridium. umich.edu These catalysts can enable a variety of transformations, including:

Direct Arylation: Coupling with aryl halides or pseudohalides.

Olefination: Introduction of alkenyl groups.

Acetoxylation and Alkoxylation: Formation of C-O bonds.

These advanced synthetic methods represent a frontier in the derivatization of scaffolds like this compound, allowing for rapid access to novel and complex molecular architectures. umich.edu

Stereochemical Dynamics and Chiral Pool Transformations

The presence of stereocenters in derivatives of this compound introduces the complexities of stereoisomerism, making the study of its stereochemical stability and transformations crucial for applications in fields like medicinal chemistry and materials science, where specific stereoisomers often exhibit desired activities.

The chiral stability of substituted pyrrolidines is a critical factor, particularly in pharmaceutical development, as racemization or epimerization can lead to a loss of therapeutic efficacy or the formation of undesired, potentially toxic, isomers. For derivatives of this compound with stereocenters on the pyrrolidine ring, the potential for epimerization exists.

While specific epimerization studies on this compound are not extensively documented in publicly available literature, general principles governing the stability of chiral centers in pyrrolidine systems can be applied. The C2-position of the N-aryl pyrrolidine is susceptible to racemization under certain conditions. For instance, the formation of a resonance-stabilized carbocation intermediate, potentially facilitated by an adjacent nitrogen atom under acidic conditions, can lead to a loss of stereochemical integrity researchgate.net.

In the context of related chiral compounds, studies on synthetic pyrethroids containing asymmetric carbons have shown that isomer conversion can occur under thermal stress, such as during gas chromatography analysis, leading to the formation of epimers nih.gov. Similarly, slow isomer conversion has been observed for some chiral compounds in aqueous solutions at ambient temperatures nih.gov. These findings suggest that the stereochemical integrity of chiral derivatives of this compound should be carefully evaluated under various processing and storage conditions.

A plausible mechanism for the interconversion of stereoisomers in substituted pyrrolidines involves a ring-opening and closing equilibrium, which could lead to changes in the stereochemistry at the affected centers researchgate.net. The stability of any given stereoisomer will be influenced by thermodynamic factors, with the system favoring the most stable diastereomer at equilibrium.

Table 1: Factors Potentially Influencing Chiral Stability of this compound Derivatives

| Factor | Potential Impact on Chiral Stability |

| Temperature | Increased temperature can provide the activation energy for epimerization. |

| pH | Acidic or basic conditions can catalyze ring-opening or proton exchange, leading to racemization. |

| Solvent | The polarity and proticity of the solvent can influence the stability of intermediates involved in isomerization. |

| Substituents | The electronic and steric nature of substituents on the pyrrolidine ring and aromatic systems can affect the ease of epimerization. |

The synthesis of specific stereoisomers of substituted pyrrolidines is a significant area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

Diastereoselective Transformations:

The creation of multiple stereocenters in a controlled manner is a hallmark of diastereoselective synthesis. For pyrrolidine derivatives, one-pot cascade reactions, such as the nitro-Mannich/hydroamination cascade, have been developed to generate multiple stereocenters with high diastereoselectivity rsc.org. These methods often rely on a combination of catalysts to control the formation of each stereocenter. While not specifically demonstrated on a this compound substrate, such strategies could likely be adapted. The synthesis of dispiro[oxindole-cyclohexanone]pyrrolidines through 1,3-dipolar cycloaddition reactions also showcases a method for achieving high diastereoselectivity in the formation of complex pyrrolidine-containing scaffolds kiku.dk.

Enantioselective Transformations:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For N-arylpyrrolidines, several enantioselective methods have been reported. One notable approach involves the enantioselective α-arylation of N-Boc-pyrrolidine, which utilizes a chiral ligand like (-)-sparteine (B7772259) to mediate an enantioselective lithiation, followed by a palladium-catalyzed coupling with an aryl bromide nih.gov. This method has been successfully applied to the synthesis of α-arylpyrrolidines with high enantiomeric excess nih.gov.

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. Chiral pyrrolidine-based organocatalysts have been employed in highly enantioselective Henry reactions to produce nitroethanols, which are versatile synthetic intermediates cbijournal.com. The development of enantioselective [3+2] cycloaddition reactions, for instance, has enabled the synthesis of complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with good to excellent enantioselectivity mdpi.com. The intramolecular asymmetric aza-Michael reaction, catalyzed by a chiral phosphoric acid, has also been used to synthesize functionalized pyrrolidines with high enantiomeric excess whiterose.ac.uk.

These examples highlight the potential for achieving high levels of stereocontrol in the synthesis of derivatives of this compound, which is crucial for their application in stereospecific contexts.

Oxidative and Reductive Manipulations of the Core Structure

The pyrrolidine and phenoxyphenyl moieties of this compound are susceptible to oxidative and reductive transformations, offering pathways to a variety of functionalized derivatives.

The selective hydrogenation of the phenoxyphenyl group presents a synthetic challenge due to the presence of two aromatic rings. The goal is often to selectively reduce one ring while leaving the other intact, or to achieve partial hydrogenation to a cyclohexene (B86901) or cyclohexanone (B45756) derivative.

Research into the hydrogenation of phenol (B47542) derivatives has shown that palladium catalysts supported on materials like carbon nitride can achieve high selectivity for the conversion of phenol to cyclohexanone under mild conditions researchgate.net. The use of a dual supported Pd-Lewis acid catalyst has also been reported to facilitate the highly selective conversion of phenol to cyclohexanone researchgate.net. Furthermore, a trans-selective arene hydrogenation of phenol derivatives has been achieved using a heterogeneous palladium catalyst, providing access to trans-configured cyclohexanols nih.gov. This is noteworthy as arene hydrogenation often yields the cis-isomers. The diastereoselectivity can be switched to the cis-isomer by employing rhodium-based catalysts nih.gov.

The hydrogenolysis of the aryl ether C-O bond is another potential transformation. While this typically requires harsh conditions, a soluble nickel carbene complex has been shown to catalyze the hydrogenolysis of aromatic C-O bonds in diaryl ethers under mild conditions (1 bar of hydrogen at 80-120°C), yielding arenes and alcohols kiku.dk. This method offers a selective route to cleave the ether linkage without reducing the aromatic rings.

Table 2: Potential Selective Hydrogenation Products of this compound

| Product | Description | Potential Catalytic System |

| 1-(4-Cyclohexyloxyphenyl)pyrrolidine | Selective hydrogenation of the terminal phenyl ring. | Rhodium or Ruthenium-based catalysts. |

| 1-(4-Phenoxycyclohexyl)pyrrolidine | Selective hydrogenation of the phenyl ring attached to the pyrrolidine. | Palladium-based catalysts. |

| 1-(4-Phenoxyphenyl)cyclohexane | Complete hydrogenation of the pyrrolidine ring (less likely under selective conditions). | Harsh conditions with catalysts like Rh/C. |

| 4-(Pyrrolidin-1-yl)phenol and Benzene (B151609) | Hydrogenolysis of the ether bond. | Nickel carbene complex. |

The pyrrolidine ring, particularly at the carbons alpha to the nitrogen atom, is susceptible to oxidation. Controlled oxidation can lead to the formation of valuable synthetic intermediates such as lactams or functionalized pyrrolidines.

The oxidation of N-arylpyrrolidines has been investigated, with methods developed to control the extent of oxidation. For instance, electrochemical methods using alternating current (AC) frequency have been shown to selectively achieve one-electron oxidation of tertiary amines to generate α-amino radical intermediates, which can then undergo further reactions like arylation smolecule.com. This contrasts with direct current (DC) electrolysis which can lead to two-electron oxidation to form iminium cations smolecule.com.

Chemical oxidation methods have also been explored. The use of iodine(III) reagents, such as diacetoxyiodobenzene, in conjunction with TMSBr, can act as a source of electrophilic bromine for the oxidation of saturated, carbamate-protected N-heterocycles nih.gov. This can lead to the formation of N-acyliminium ion intermediates which can be trapped by nucleophiles. Furthermore, the oxidation of N-arylpyrrolidine-1-carboxamides with tert-butyl hydroperoxide catalyzed by iron salts has been shown to yield 2-tert-butoxy-5-hydroxy-N-arylpyrrolidine-1-carboxamides cbijournal.com. Under elevated temperatures, these can be converted to 2-oxo-N-arylpyrrolidine-1-carboxamides cbijournal.com. The oxidative opening of the pyrrolidine ring is also a possibility under certain conditions epo.org.

The controlled oxidation of pyrroles, which are structurally related to pyrrolidines, using hypervalent iodine reagents or photooxidation can lead to the formation of γ-lactam intermediates utas.edu.au. These examples suggest that the pyrrolidine ring of this compound can be selectively oxidized at the α-position to introduce new functional groups or to form the corresponding lactam, 1-(4-phenoxyphenyl)pyrrolidin-2-one.

Table 3: Potential Controlled Oxidation Products of the Pyrrolidine Ring

| Product | Description | Potential Reagent/Method |

| 1-(4-Phenoxyphenyl)pyrrolidin-2-one | Oxidation at the α-carbon to form a lactam. | FeSO4/TBHP at elevated temperatures cbijournal.com. |

| 2-Hydroxy-1-(4-phenoxyphenyl)pyrrolidine | Introduction of a hydroxyl group at the α-position. | Electrochemical oxidation followed by trapping. |

| 2-Alkoxy-1-(4-phenoxyphenyl)pyrrolidine | Introduction of an alkoxy group at the α-position. | Oxidation in the presence of an alcohol. |

| N-(4-Phenoxyphenyl)-4-aminobutanoic acid | Oxidative ring cleavage. | Strong oxidizing agents (e.g., KMnO4, RuO4). |

Advanced Spectroscopic and Structural Characterization for Research Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms within the 1-(4-Phenoxyphenyl)pyrrolidine molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unambiguous evidence of the compound's carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming their chemical environment and proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the pyrrolidine (B122466) ring and the two aromatic rings.

The protons on the pyrrolidine ring typically appear as multiplets in the upfield region of the spectrum. The two CH₂ groups adjacent to the nitrogen atom (N-CH₂) are expected to be shifted downfield compared to the other two CH₂ groups (C-CH₂) due to the electron-withdrawing effect of the nitrogen.

The aromatic region of the spectrum is more complex, showing signals for the nine protons distributed across the phenoxy and N-phenyl rings. The protons on the N-substituted phenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The five protons of the terminal phenyl group will present as a more complex set of multiplets further downfield.

The relative integration of these signal areas should correspond to the number of protons in each environment (e.g., 4H for the N-phenyl ring, 5H for the terminal phenyl ring, and 8H for the pyrrolidine ring), which serves as a crucial check for structural integrity and a primary measure of sample purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyrrolidine C-CH₂ | ~1.9 - 2.1 | Multiplet | 4H |

| Pyrrolidine N-CH₂ | ~3.2 - 3.4 | Multiplet (likely a triplet) | 4H |

| Aromatic H (protons ortho to Nitrogen) | ~6.6 - 6.8 | Doublet | 2H |

| Aromatic H (protons ortho to Oxygen on N-phenyl ring) | ~6.9 - 7.1 | Doublet | 2H |

| Aromatic H (protons on terminal phenyl ring) | ~7.0 - 7.4 | Multiplet | 5H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is instrumental in confirming the carbon backbone of this compound. The spectrum would be expected to display 12 distinct signals in the aromatic region and 2 signals in the aliphatic region, corresponding to the molecular symmetry.

The carbons of the pyrrolidine ring will appear in the upfield aliphatic region. The carbons directly bonded to the nitrogen (N-CH₂) will be at a lower field than the other two carbons (C-CH₂). In the aromatic region, quaternary carbons (such as those bonded to the oxygen and nitrogen atoms) will typically show weaker signals than carbons bonded to hydrogen. The chemical shifts are influenced by the substituents; for instance, the carbon atom attached to the ether oxygen (C-O) will be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine C-C H₂ | ~25 |

| Pyrrolidine N-C H₂ | ~50 |

| Aromatic CH (ortho to N) | ~115 |

| Aromatic CH (ortho to O on terminal ring) | ~119 |

| Aromatic CH (meta to O on N-phenyl ring) | ~121 |

| Aromatic CH (para to O on terminal ring) | ~123 |

| Aromatic CH (meta to O on terminal ring) | ~130 |

| Aromatic C (quaternary, C-N) | ~142 |

| Aromatic C (quaternary, C-O on N-phenyl ring) | ~152 |

| Aromatic C (quaternary, C-O on terminal ring) | ~158 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the N-CH₂ and C-CH₂ protons within the pyrrolidine ring, confirming the ring structure. It would also show correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This experiment is essential for definitively assigning the signals in the ¹³C NMR spectrum by linking them to their known ¹H NMR counterparts.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity between the major structural units of the molecule. Key correlations would include those between the pyrrolidine N-CH₂ protons and the N-substituted phenyl ring carbons, and between the protons on one aromatic ring and the carbons on the other, via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for confirming the three-dimensional structure and stereochemistry. For example, NOESY can show correlations between the protons of the N-CH₂ group of the pyrrolidine ring and the ortho protons of the N-phenyl ring, confirming their proximity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula of this compound, which is C₁₆H₁₇NO. This precise mass measurement is a definitive method for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|

| C₁₆H₁₈NO⁺ | 256.1383 |

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure.

For this compound, the molecular ion peak (M⁺·) would be observed at m/z = 255. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the nitrogen atom and the ether oxygen, as these are common fragmentation sites. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions.

Table 4: Predicted Major Fragments in the EIMS Spectrum of this compound

| m/z | Predicted Fragment Ion Structure | Notes |

|---|---|---|

| 255 | [C₁₆H₁₇NO]⁺· | Molecular Ion (Parent Peak) |

| 185 | [C₁₂H₉O]⁺ | Loss of pyrrolidine radical |

| 169 | [C₁₀H₁₃N]⁺· | Loss of phenoxy radical |

| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of the O-C₁₀H₁₂N fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound. Infrared spectroscopy probes the vibrational modes of the chemical bonds, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

The key functional groups in this compound are the pyrrolidine ring, the phenoxy group, and the two aromatic rings. The pyrrolidine ring is characterized by C-N stretching vibrations. researchgate.net The aromatic rings will exhibit C-H stretching and bending vibrations, as well as C=C stretching vibrations. The ether linkage (C-O-C) of the phenoxy group also has a characteristic stretching frequency.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | 3100-3000 |

| C-H Stretch | Aliphatic (Pyrrolidine) | 3000-2850 |

| C=C Stretch | Aromatic | 1600-1450 |

| C-N Stretch | Tertiary Amine (Pyrrolidine) | 1250-1020 |

| C-O-C Stretch | Aryl Ether | 1260-1200 (asymmetric), 1075-1020 (symmetric) |

| C-H Bend | Aromatic | 900-675 |

This table is generated based on established infrared spectroscopy correlation tables and data from similar compounds. researchgate.netpg.edu.pl

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the chromophores of this compound. The molecule contains two primary chromophores: the phenyl ring and the phenoxy group. These aromatic systems give rise to characteristic π → π* transitions. The non-bonding electrons on the nitrogen of the pyrrolidine ring and the oxygen of the ether linkage can participate in n → π* transitions.

Kinetic studies on similar compounds using UV-Vis spectroscopy have been reported. smolecule.com The absorption maxima (λmax) are indicative of the energy required for these electronic transitions. For this compound, absorptions in the UV region are expected due to the presence of the aromatic rings.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Chromophore | Predicted λmax (nm) |

| π → π | Phenyl & Phenoxy groups | ~200-280 |

| n → π | N (pyrrolidine), O (ether) | >280 (typically weak) |

This table is based on the analysis of similar aromatic and heterocyclic compounds. evitachem.comijprajournal.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure.

For a compound like this compound, growing a suitable single crystal allows for its analysis by single-crystal X-ray diffraction. This technique provides the absolute configuration and conformation of the molecule, including bond lengths, bond angles, and torsional angles. For instance, in a related compound, 1-(4-nitrophenyl)pyrrolidine, single-crystal X-ray analysis revealed an orthorhombic crystal system. nih.gov The pyrrolidine ring in such structures typically adopts a non-planar conformation, often an envelope or twisted form. nih.gov The determination of the crystal structure is a crucial step in understanding the molecule's physical and chemical properties. ncl.ac.uk

The study of the crystal structure also reveals how the molecules of this compound are arranged in the solid state. This crystal packing is governed by various intermolecular interactions. In aromatic compounds, weak intermolecular forces such as C-H···π and π-π stacking interactions are common and play a significant role in the stability of the crystal lattice. nih.govmdpi.com The analysis of these interactions provides insight into the supramolecular chemistry of the compound. For example, in the crystal structure of a related pyrrolidine derivative, weak C-H···π bonds were observed to be the only directional interactions present. nih.gov The study of these forces is important as they can influence the physical properties of the solid material. arxiv.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the quantification of its purity.

Due to the compound's polarity and molecular weight, several chromatographic techniques are applicable. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for purification. nih.gov For higher resolution separation and for analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. The selection of the stationary phase (e.g., normal-phase or reverse-phase) and the mobile phase would be optimized to achieve efficient separation. Techniques such as flash chromatography have also been noted for the purification of related compounds. google.com The use of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can provide simultaneous separation and identification, although some derivatives may lack a strong chromophore for UV detection. core.ac.uk

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of non-volatile synthetic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Purity levels for pyrrolidine derivatives are often expected to be greater than 95-99% for research applications. rsc.orgnih.gov

The determination of enantiomeric excess (% ee) is critical when the compound possesses a chiral center, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the most common method for this analysis. nih.govresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and distinct elution times. google.com Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. google.com Advanced detection methods, such as Circular Dichroism (CD) coupled with HPLC, can provide online determination of enantiomer concentrations and elution orders. atlantis-press.com

Table 1: Illustrative HPLC Parameters for Analysis of Pyrrolidine Derivatives

| Parameter | Purity Analysis | Enantiomeric Excess Analysis |

|---|---|---|

| Column | Hypersil Gold C18 (250 x 4.6 mm, 5 µm) rsc.org | (R,R)-WHELK-O 1 (250 x 4.6 mm, 5 µm) google.com |

| Mobile Phase | Gradient of Acetonitrile and Water | Isocratic mixture of Hexanes/2-Propanol/Acetic Acid (e.g., 95/5/0.4 v/v/v) google.com |

| Flow Rate | 1.0 mL/min google.com | 1.0 mL/min google.com |

| Detection | UV/Vis (e.g., 240 nm or Photodiode Array) google.comrsc.org | UV/Vis (e.g., 240 nm) or Circular Dichroism (CD) google.comatlantis-press.com |

| Typical Result | Purity >98% | % ee >99% |

Gas Chromatography (GC) for Volatile Intermediates (if applicable)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. scirp.org In the synthesis of this compound, GC is primarily applicable for assessing the purity of volatile starting materials or for detecting the presence of residual solvents (e.g., THF, Toluene, DMF) in the final product. scirp.org The United States Pharmacopeia (USP) outlines standard methods for residual solvent analysis, which is a critical quality control step in pharmaceutical chemistry. scirp.org

However, the application of GC to the direct analysis of many pyrrolidine derivatives, including the target compound, can be problematic. Many nitrogen-containing heterocyclic compounds are not sufficiently volatile or may be thermally labile. nih.gov There is a documented risk of thermal conversion or degradation of compounds in the hot GC injector port, which can lead to the formation of artifacts and produce misleading analytical results. nih.gov For instance, studies on methadone have shown its conversion to its pyrrolidine metabolite (EDDP) at high injector temperatures. nih.gov Therefore, if volatile intermediates are to be analyzed, careful method development is required, potentially using lower injector temperatures. For the final, non-volatile product, alternative methods like HPLC or LC-MS are generally preferred. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. umich.edulibretexts.org It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. thieme.de In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a chamber containing an appropriate solvent system (mobile phase). umich.edu

By spotting the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same spot) on the plate, one can visualize the progress. libretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The separation is based on the differential affinity of the compounds for the stationary phase (typically silica gel) and the mobile phase. umich.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. libretexts.org Once the reaction is complete, as determined by TLC, the work-up procedure can be initiated.

Table 2: Typical TLC System for Monitoring Pyrrolidine Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel plates (e.g., HSGF 254) rsc.org |

| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent, e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol. The ratio is optimized to achieve good separation (e.g., Hexane:Ethyl Acetate 3:1). researchgate.net |

| Sample Application | A small spot of the dissolved reaction mixture is applied to the baseline of the plate using a capillary tube. libretexts.org |

| Visualization | Typically under UV light (254 nm) if the compounds are UV-active. rsc.org Staining with agents like potassium permanganate (B83412) or iodine may also be used. |

| Interpretation | The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. DFT calculations for 1-(4-Phenoxyphenyl)pyrrolidine enable a detailed understanding of its fundamental chemical characteristics.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state structure. For this compound, DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), are employed to calculate this stable conformation. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial, as it forms the basis for all other computational property predictions.

Electronic structure analysis delves into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For derivatives containing similar scaffolds, DFT calculations have been effectively used to analyze the electronic properties and compare them with experimental data obtained from techniques like X-ray diffraction. researchgate.netnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (pyrrolidine ring) | ~1.47 Å |

| N-C (aryl) | ~1.40 Å | |

| C-O (ether) | ~1.37 Å | |

| C=C (aromatic) | ~1.39 Å | |

| Bond Angles | C-N-C (pyrrolidine ring) | ~109.5° |

| C-O-C (ether) | ~118.0° | |

| C-N-C (aryl) | ~121.0° |

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the interpretation of experimental results.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its harmonic vibrational frequencies. researchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=C bend). While raw calculated frequencies often systematically overestimate experimental values, they can be corrected using empirical scaling factors to achieve good agreement with experimental data. iastate.eduarxiv.org This analysis is essential for assigning the absorption bands observed in experimental FT-IR spectra. mdpi.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. researchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Accurate prediction of NMR spectra is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.govliverpool.ac.uk These predictions are crucial for confirming the molecular structure and assigning specific signals in the experimental NMR spectrum. arxiv.org

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data

| Parameter | Experimental (Hypothetical) | Calculated (DFT/B3LYP) |

| Key Vibrational Frequencies (cm⁻¹) | ||

| C-O-C Asymmetric Stretch | 1240 cm⁻¹ | 1245 cm⁻¹ |

| Aromatic C-H Stretch | 3060 cm⁻¹ | 3065 cm⁻¹ |

| Aliphatic C-H Stretch | 2970 cm⁻¹ | 2975 cm⁻¹ |

| Selected ¹³C NMR Chemical Shifts (ppm) | ||

| C (ipso, attached to N) | 148.0 ppm | 147.5 ppm |

| C (ipso, attached to O) | 155.0 ppm | 154.2 ppm |

| C (pyrrolidine, adjacent to N) | 50.0 ppm | 49.8 ppm |